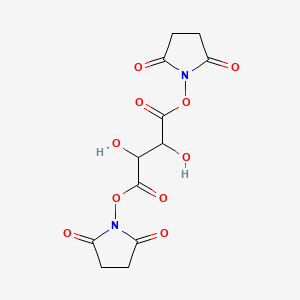
Disuccinimidyl tartrate
概要
説明
Disuccinimidyl tartrate is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide ester groups. It is commonly used in biochemical applications for conjugating radiolabeled ligands to cell surface receptors. The compound is water-soluble and features a central cis-diol that can be cleaved by periodate oxidation .
準備方法
Disuccinimidyl tartrate is synthesized through a reaction involving tartaric acid and N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .
化学反応の分析
Disuccinimidyl tartrate primarily undergoes amine-to-amine crosslinking reactions. The N-hydroxysuccinimide ester groups react with primary amino groups (-NH2) present on the side chains of lysine residues and the N-terminus of polypeptides. This reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. The compound is also cleavable by sodium meta-periodate, which targets the central cis-diol .
科学的研究の応用
Disuccinimidyl tartrate is widely used in various scientific research fields:
Chemistry: It is used as a crosslinking agent to study protein-protein interactions and to stabilize protein structures for analysis.
Biology: The compound is employed in cell biology for conjugating proteins and peptides to cell surface receptors, facilitating the study of cellular processes.
Medicine: In medical research, this compound is used to create antibody-drug conjugates and to label biomolecules for imaging and diagnostic purposes.
Industry: The compound finds applications in the production of biosensors and in the development of novel biomaterials .
作用機序
Disuccinimidyl tartrate exerts its effects through the formation of stable amide bonds between its N-hydroxysuccinimide ester groups and primary amino groups on target molecules. This crosslinking mechanism is crucial for stabilizing protein interactions and facilitating the study of molecular pathways. The central cis-diol of this compound can be cleaved by sodium meta-periodate, allowing for the controlled release of the crosslinked molecules .
類似化合物との比較
Disuccinimidyl tartrate is unique among crosslinkers due to its cleavable nature, which allows for the reversible crosslinking of proteins. Similar compounds include:
Disuccinimidyl suberate: A non-cleavable crosslinker used for receptor-ligand crosslinking.
Dithiobis succinimidyl propionate: A cleavable crosslinker used for intracellular protein crosslinking.
Bis(sulfosuccinimidyl) suberate: A water-soluble, non-cleavable crosslinker used for protein-protein interactions.
This compound stands out for its ability to form reversible crosslinks, making it particularly useful in applications where temporary stabilization of protein interactions is desired.
特性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77658-91-4 | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















